molecular formula C8H16ClNO B6218157 {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride CAS No. 2751614-72-7

{5-azaspiro[2.5]octan-7-yl}methanol hydrochloride

Cat. No. B6218157
CAS RN: 2751614-72-7
M. Wt: 177.7
InChI Key:
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Description

{5-azaspiro[2.5]octan-7-yl}methanol hydrochloride, also known as AZM-HCl, is a synthetic compound that has been used in scientific research for many years. It is a derivative of the natural compound {5-azaspiro[2.5]octan-7-ol}, which is found in certain plants and fungi. AZM-HCl is a white, odourless, crystalline powder that is soluble in water and alcohol. It is commonly used in laboratory experiments as a reagent and as a substrate in enzymatic reactions.

Mechanism of Action

The mechanism of action of {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride is not completely understood. However, it is believed that the compound interacts with proteins in cells and alters their structure and function. It is thought that this interaction can lead to changes in cell physiology and can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride are not fully understood. However, it has been shown to affect the activity of certain enzymes and proteins in cells. It has also been shown to affect the expression of certain genes, as well as the production of certain metabolites.

Advantages and Limitations for Lab Experiments

The main advantage of using {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride in laboratory experiments is that it is a relatively simple and inexpensive compound to synthesize. It is also a stable compound that can be easily stored and used in a variety of experiments. However, it is important to note that the effects of {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride on cells can vary depending on the concentration used and the type of cell being studied.

Future Directions

There are a number of potential future directions for the use of {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride in scientific research. These include further studies into its mechanism of action, its effects on different cell types, and its potential applications in drug discovery and development. Additionally, further research into the effects of {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride on gene expression and metabolism could provide valuable insights into the development of new drugs and therapies. Finally, the use of {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride in combination with other compounds could be explored to further understand the effects of {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride on cells.

Synthesis Methods

The synthesis of {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride is a multi-step process that begins with the reaction of {5-azaspiro[2.5]octan-7-ol} with hydrochloric acid. This reaction is carried out at room temperature in an aqueous solution and yields the desired product, {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride. The reaction is relatively simple and can be easily performed in a laboratory setting.

Scientific Research Applications

{5-azaspiro[2.5]octan-7-yl}methanol hydrochloride has a wide range of applications in scientific research. It has been used as a substrate in enzymatic reactions, as a reagent in the synthesis of other compounds, and as a tool to study the structure and function of proteins. It has also been used to study the effects of drugs on cells, as well as the effects of various chemical and biological agents on cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-azaspiro[2.5]octan-7-yl}methanol hydrochloride' involves the conversion of a spirocyclic ketone to the corresponding alcohol, followed by the introduction of an amino group at the 5-position of the spirocycle. The final step involves the formation of the hydrochloride salt of the amine.", "Starting Materials": [ "Spirocyclic ketone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Ammonia" ], "Reaction": [ "Reduction of spirocyclic ketone with sodium borohydride in methanol to form the corresponding alcohol", "Protection of the alcohol with a suitable protecting group", "Introduction of an amino group at the 5-position of the spirocycle using ammonia", "Deprotection of the alcohol to form the final product", "Formation of the hydrochloride salt of the amine using hydrochloric acid" ] }

CAS RN

2751614-72-7

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

0

Origin of Product

United States

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